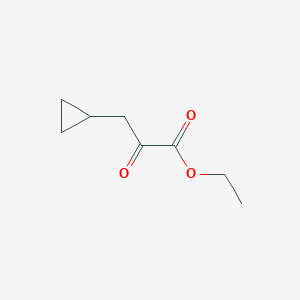
Ethyl 3-cyclopropyl-2-oxopropanoate
Cat. No. B1321989
Key on ui cas rn:
64025-67-8
M. Wt: 156.18 g/mol
InChI Key: NEEXXQDCFONWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08153624B2
Procedure details


To a 0° C. suspension of NBS (439 mmol, 79 g) in a mixture of acetonitrile (400 mL) and water (100 mL) is added a solution of 2-cyclopropylmethyl-[1,3]dithiane-2-carboxylic acid ethyl ester (73.2 mmol, 18.05 g) in acetonitrile (50 mL) over 15 minutes. The reaction is warmed and stirred at room temperature. After 45 minutes, 500 mL of 1:1 hexane/DCM is added. The layers are separated. The organic layer is washed with saturated Na2SO3 (2×225 mL) and brine (2×225 mL), dried with Na2SO4, filtered, and concentrated under reduced pressure to a residue. The residue is diluted in CCl4 and filtered. The filtrate is concentrated to give the title compound (7 g, 61%). LC-ES/MS: 157.0 (M+1).

Quantity
18.05 g
Type
reactant
Reaction Step Two


Name
hexane DCM
Quantity
500 mL
Type
reactant
Reaction Step Three



Name
Yield
61%
Identifiers


|
REACTION_CXSMILES
|
C1C(=O)N(Br)C(=[O:4])C1.[CH2:9]([O:11][C:12]([C:14]1([CH2:20][CH:21]2[CH2:23][CH2:22]2)SCCCS1)=[O:13])[CH3:10].CCCCCC.C(Cl)Cl>C(#N)C.O>[CH2:9]([O:11][C:12](=[O:13])[C:14](=[O:4])[CH2:20][CH:21]1[CH2:23][CH2:22]1)[CH3:10] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
79 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Step Two
|
Name
|
|
|
Quantity
|
18.05 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1(SCCCS1)CC1CC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Three
|
Name
|
hexane DCM
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC.C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction is warmed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer is washed with saturated Na2SO3 (2×225 mL) and brine (2×225 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure to a residue
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue is diluted in CCl4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(CC1CC1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7 g | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 61.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
